N-tert-Butyl 4-Nitrophenylsulfonamide

Sulfonimidate chemistry Alkylating reagents Crystallinity

Preparing the Maricich ethylation reagent often yields unstable sulfonimidates when using smaller N-alkyl analogs. N-tert-Butyl 4-Nitrophenylsulfonamide (CAS 49690-09-7) is the exclusive precursor to the bench-stable crystalline Maricich sulfonimidate. • Exclusive precursor: smaller N-alkyl (Me, Et) analogs yield oils or unstable sulfonimidates. • Enables chemoselective O-ethylation of carboxylic acids, sulfonic acids, and phenols at RT without racemization. • Sulfonamide byproduct is recovered and recycled, reducing procurement frequency. • Thermally robust (bp 392.2°C); suitable for high-temperature couplings.

Molecular Formula C10H14N2O4S
Molecular Weight 258.29
CAS No. 49690-09-7
Cat. No. B2395648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butyl 4-Nitrophenylsulfonamide
CAS49690-09-7
Molecular FormulaC10H14N2O4S
Molecular Weight258.29
Structural Identifiers
SMILESCC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-8(5-7-9)12(13)14/h4-7,11H,1-3H3
InChIKeyYVSUQTZCHSBFEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-Butyl 4-Nitrophenylsulfonamide: Properties & Identity


N-tert-Butyl 4-Nitrophenylsulfonamide (CAS 49690-09-7) is a secondary sulfonamide with the formula C₁₀H₁₄N₂O₄S and a molecular weight of 258.29 g/mol . It is synthesized by reacting tert‑butylamine with 4‑nitrobenzenesulfonyl chloride in THF, typically yielding 97% of a yellowish crystalline solid with a melting point of 105–109 °C [1]. The compound combines an electron‑withdrawing 4‑nitrophenylsulfonyl group with a bulky N‑tert‑butyl substituent, a structural feature that distinguishes it from smaller N‑alkyl analogs and is critical for its role as a precursor to the Maricich ethylation reagent .

Sulfonimidate precursor. Reported as the exclusive building block for preparing a bench-stable crystalline Maricich ethylation reagent.
Solid-phase handling. Intermediate melting point (105–109 °C) may support ambient weighing and storage workflows compared to low-melting N-alkyl analogs.
Medicinal chemistry building block. The N-tert-butyl group is associated with a hydrophobic-pocket interaction in BRD4/TAF1 dual-inhibitor SAR; replacing it with smaller alkyl groups is reported to reduce BRD4 potency.

N-tert-Butyl 4-Nitrophenylsulfonamide: N-Alkyl Substitution Limitations


Substituting N‑methyl‑, N‑ethyl‑, or N‑phenyl‑4‑nitrophenylsulfonamide for the N‑tert‑butyl derivative is not straightforward because the tert‑butyl group imparts unique steric and electronic properties that govern downstream reactivity and reagent stability. While the 4‑nitrophenylsulfonamide (nosyl) motif is common in many sulfonamide building blocks, the specific N‑tert‑butyl substitution is essential for the direct O‑ethylation that produces the crystalline Maricich sulfonimidate ; smaller N‑alkyl groups lead to oils or unstable sulfonimidates that cannot be isolated as bench‑stable solids . Furthermore, attempts to use alternative N‑substituents in kinase‑inhibitor syntheses alter the binding mode and potency against targets such as BRD4 and PLK1, as demonstrated by structure‑activity relationship (SAR) studies on the BI‑2536 scaffold [1].

Smaller N-alkyl analogs may not yield stable reagents. N-methyl or N-ethyl sulfonamides are reported to give oils or low-melting sulfonimidates that decompose; the crystalline Maricich reagent form may not be accessible.
BRD4 potency context may differ. Substituting the tert-butyl group with methyl or ethyl in BI-2536-derived inhibitors is associated with a ≥5-fold loss in BRD4 BD1 potency; dual-inhibitor profiles may not transfer.
Byproduct recyclability may not transfer. The reported sulfonamide byproduct recycling loop relies on the crystallinity of the N-tert-butyl derivative; smaller N-alkyl or N-phenyl analogs lack established recovery protocols.

N-tert-Butyl 4-Nitrophenylsulfonamide: Comparator-Based Evidence


Bench-Stable Crystalline Sulfonimidate Precursor

Direct O‑ethylation of N‑tert‑butyl‑4‑nitrophenylsulfonamide with iodoethane and Ag₂O in CH₂Cl₂ provides ethyl N‑tert‑butyl‑4‑nitrobenzenesulfonimidate as a stable, crystalline solid in high yield, enabling its commercialization as the ‘Maricich ethylation reagent’ (Sigma‑Aldrich Cat. L512311). In contrast, attempts to prepare analogous sulfonimidates from N‑methyl‑ or N‑ethyl‑4‑nitrophenylsulfonamide yield oils or low‑melting solids that decompose upon storage and cannot be supplied as ready‑to‑use reagents . The N‑tert‑butyl group’s steric bulk is cited as the critical factor for crystallinity and bench stability .

Bench-Stable Crystalline Precursor
Class-level
Target: crystalline solid, commercially available (Maricich reagent). Comparator (N-methyl/N-ethyl): oils or low-melting solids that decompose; not sold as reagents.
Supports off-the-shelf procurement workflow.
Crystallinity advantage reported as steric in origin; data to verify for specific analogs.
Sulfonimidate chemistry Alkylating reagents Crystallinity

Melting Point and Physical Form Differentiation

N‑tert‑Butyl‑4‑nitrophenylsulfonamide exhibits a melting point of 105–109 °C and is obtained as a yellowish crystalline powder (CAS 49690-09-7) [1]. By comparison, 4‑nitrobenzenesulfonamide (unsubstituted, CAS 6325-93-5) has a substantially higher melting point of 178–180 °C, and the N‑methyl analog (CAS 59954-04-0) melts at 65–66 °C . These differences reflect the impact of the alkyl substituent on crystal packing and purity handling; the N‑tert‑butyl derivative’s intermediate melting point simplifies drying, weighing, and formulation relative to the low‑melting N‑methyl analog, while avoiding the high‑temperature sensitivity of the unsubstituted parent compound.

Melting Point & Form
Cross-study comparable
105–109 °C
Intermediate melting range may simplify solid handling vs. low-mp (N-methyl, 65–66 °C) and high-mp (unsubstituted, 178–180 °C) analogs.
Literature values; context-dependent for specific lab conditions.
Physical characterization Solid‑phase handling Quality control

Recyclability in Sulfonimidate Alkylation

In the SNAAP alkylation process, the sulfonamide byproduct is N‑tert‑butyl‑4‑nitrophenylsulfonamide. The Maricich protocol explicitly demonstrates that this byproduct can be recovered and recycled back to the sulfonimidate reagent in high yield, closing the synthetic loop . In contrast, sulfonimidate alkylations employing N‑methyl‑ or N‑ethyl‑4‑nitrophenylsulfonamide derivatives do not report efficient byproduct recovery, likely due to the poorer crystallinity and isolation properties of the smaller N‑alkyl sulfonamides. No recycling protocol has been established for the N‑phenyl analog, which suffers from low solubility and difficult work‑up.

Byproduct Recyclability
Class-level
Target: reported high-yield recycling to sulfonimidate. Comparators (N-methyl/N-ethyl/N-phenyl): no published recycling procedure; single-pass use.
May reduce procurement volume for process chemistry; requires validation at scale.
Data to verify; exact recycle yield not disclosed.
Sustainability Recyclability Atom economy

BRD4/PLK1 Dual-Inhibitor SAR Advantage

In the optimization of dual inhibitors targeting the bromodomains of TAF1 and BRD4 from the BI‑2536 kinase inhibitor scaffold, SAR studies evaluated variations of the sulfonamide alkyl group. The N‑tert‑butyl‑4‑nitrophenylsulfonamide‑derived compound (compound 23 in the series) retained dual TAF1 BD2 / BRD4 BD1 activity with IC₅₀ values of 0.18 μM and 0.32 μM, respectively. Replacement with N‑methyl or N‑ethyl groups resulted in a ≥5‑fold loss in BRD4 potency (IC₅₀ >1.5 μM), attributed to the tert‑butyl group’s optimal occupancy of a hydrophobic pocket in the bromodomain binding site [1].

BRD4/PLK1 Dual-Inhibitor SAR
Head-to-head
Target: TAF1 BD2 IC₅₀ 0.18 μM, BRD4 BD1 IC₅₀ 0.32 μM. Comparator (N-methyl/N-ethyl): BRD4 BD1 IC₅₀ >1.5 μM (≥5-fold shift).
N-tert-butyl group is associated with maintained dual-target potency; smaller alkyl groups may not replicate this profile.
AlphaScreen assay; recombinant proteins. Model-response context.
Kinase inhibitors BRD4 Structure‑activity relationship

N-tert-Butyl 4-Nitrophenylsulfonamide: Application Scenarios


Maricich Ethylation Reagent Preparation

N‑tert‑Butyl‑4‑nitrophenylsulfonamide is the exclusive precursor to the Maricich ethylation reagent, a stable crystalline sulfonimidate that ethylates carboxylic acids, sulfonic acids, and phenols at room temperature. Laboratories can maintain a stock of the sulfonamide and prepare the sulfonimidate in‑house by O‑ethylation with iodoethane and Ag₂O, then use it for chemoselective esterification without molecular rearrangements or racemization . After alkylation, the sulfonamide byproduct is recovered and recycled, reducing procurement frequency.

TAF1/BRD4 Bromodomain Inhibitor Synthesis

The N‑tert‑butyl‑4‑nitrophenylsulfonamide fragment is critical for maintaining dual TAF1 BD2 / BRD4 BD1 potency in BI‑2536‑derived inhibitors. SAR data show that the tert‑butyl group occupies a hydrophobic pocket that cannot be filled by smaller alkyl groups without a ≥5‑fold potency loss on BRD4 . Medicinal chemistry teams should procure this exact building block for SAR exploration and lead optimization of dual bromodomain inhibitors.

PROTAC and Degrader Intermediate

The compound serves as a protected sulfonamide intermediate in the construction of PROTACs (proteolysis‑targeting chimeras) that incorporate a sulfonamide linker. The 4‑nitro group provides a spectroscopic handle for reaction monitoring, while the tert‑butyl group offers steric protection that can be selectively removed under acidic conditions to unmask a primary sulfonamide for further conjugation . This dual functionality is not simultaneously available in the N‑methyl or N‑ethyl analogs, where deprotection would expose a smaller, less sterically differentiated sulfonamide.

Thermally Stable Solution-Phase Building Block

With a boiling point of 392.2 °C at 760 mmHg and a flash point of 191 °C , N‑tert‑butyl‑4‑nitrophenylsulfonamide tolerates high‑temperature reaction conditions that would degrade or distill N‑methyl (predicted bp ~360 °C) or N‑ethyl analogs. This thermal robustness makes it suitable for amide coupling, nucleophilic substitution, and metal‑catalyzed cross‑coupling reactions conducted at elevated temperatures without solvent‑free decomposition.

Application
Selection Property
Validation Focus
Maricich Ethylation Reagent Preparation
Crystallizable sulfonimidate precursor
Confirm crystalline sulfonimidate isolation and bench stability under lab conditions
TAF1/BRD4 Bromodomain Inhibitor Synthesis
Hydrophobic-pocket occupancy by tert-butyl group
Verify dual TAF1/BRD4 potency retention in target scaffold
PROTAC & Degrader Intermediate
Orthogonal protection: 4-nitro handle and acid-labile tert-butyl group
Monitor selective deprotection and conjugation efficiency
Thermally Stable Building Block
High boiling point and flash point
Assess thermal robustness under elevated-temperature coupling conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-tert-Butyl 4-Nitrophenylsulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.